7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4488703
CAS Number:
Molecular Formula: C17H13BrF3N3O2S
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 7-tert-Butyl-6-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP) Compound Description: BCTP is a well-known transient receptor potential vanilloid type 1 (TRPV1) antagonist with potent analgesic effects. It acts as a polymodal inhibitor of TRPV1, effectively blocking channel activation by capsaicin, low pH, and heat []. Importantly, BCTP demonstrates a reduced potential for inducing hyperthermia compared to other TRPV1 antagonists, making it a promising candidate for chronic pain management. Relevance: BCTP shares the core pyrido[2,3-d]pyrimidin-4(1H)-one structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The variations lie in the substituents at positions 6 and 7 of the pyrido[2,3-d]pyrimidine ring. This structural similarity suggests potential overlap in their biological targets and pharmacological activities.

2. 3-(4-Sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-oneCompound Description: This compound belongs to the fused pyrimidine derivatives, a class known for potent tyrosine kinase and thymidylate synthase inhibitory activity []. Synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate, it exhibited promising antioxidant activity and cytotoxic effects against MCF-7, Hep G2, and Hela cancer cell lines in in vitro studies [].Relevance: This compound shares the pyrido[2,3-d]pyrimidin-4-one scaffold with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, suggesting they might possess similar biological targets or mechanisms of action.

3. 7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)Compound Description: Compound 5a demonstrated significant anticancer activity in vitro against HepG-2, PC-3, and HCT-116 cancer cell lines []. It displayed greater potency than the standard drug doxorubicin in these cell lines []. Additionally, 5a showed promising inhibitory activity against kinases like PDGFRβ, EGFR, and CDK4/cyclin D1 [], further highlighting its potential as an anticancer agent.Relevance: This compound shares the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The difference lies in the substituents at positions 2, 5 and 7 on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.

4. 6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-day]pyrimidin-7(8H)-oneCompound Description: This compound is a selective CDK4/6 inhibitor []. While it does not directly impact Mcl-1 function, it serves as a valuable tool in studies investigating the role of CDK5 in regulating Mcl-1 and apoptosis. Relevance: Although this compound lacks the 2-mercapto substituent and the specific substitutions present in the main compound, it shares the pyrido[2,3-d]pyrimidine core structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. This structural similarity highlights the versatility of the pyrido[2,3-d]pyrimidine scaffold in medicinal chemistry.

5. N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide (6a-j)Compound Description: This series represents a group of Adamantane-pyrido[2,3-d]pyrimidine derivatives synthesized and characterized using techniques like FTIR, 1H-NMR, 13C NMR, and LCMS []. These compounds demonstrated promising antimicrobial activity in vitro against various clinically isolated bacterial strains []. Relevance: This series shares the core pyrido[2,3-d]pyrimidine structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The presence of the adamantane moiety and the variations in substituents on the pyrido[2,3-d]pyrimidine ring suggest that these modifications might contribute to the observed antimicrobial activities.

6. Series of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-onesCompound Description: These compounds were synthesized using cellulose sulfuric acid, an eco-friendly catalyst, through reactions of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-ones with 7-amino-1,3-disubstituted[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones []. The structures of these compounds were confirmed by spectral data analysis, including mass spectrometry, infrared, 1H and 13C nuclear magnetic resonance, along with elemental analysis [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through their shared pyrido[2,3-d]pyrimidine core, highlighting the significance of this scaffold in developing new chemical entities with potential biological activities.

7. 4-Amino-5, 7-disubstituted-pyrido[2, 3-d]pyrimidin-2(1H)-onesCompound Description: Synthesized from the condensation of 2-amino-3-cyano-4, 6-disubstituted pyridines with urea, these compounds represent a series of pyrido[2,3-d]pyrimidine derivatives [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidin-2(1H)-one core.

8. 5, 7-disubstituted-pyrido[2, 3-d]-pyrimidine-2, 4-(1H, 2H) dithionesCompound Description: Synthesized from the condensation of 2-amino-3-cyano-4, 6-disubstituted pyridines with carbon disulphide, these compounds represent a series of pyrido[2,3-d]pyrimidine derivatives [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidine core.

9. 4-amino-5, 7-disubstituted-1-(2, 3, 5-tri-O-benzoyl-a-D-ribofuranosyl)pyrido[2, 3-d]pyrimidin-2(1H)-onesCompound Description: These compounds are ribofuranoside derivatives of pyrido[2,3-d]pyrimidine synthesized through the condensation of trimethylsilyl derivatives of 4-amino-5, 7-disubstituted-pyrido[2, 3-d]pyrimidin-2(1H)-ones with β-D-ribofuranose 1-acetate-2, 3, 5-tribenzoate in the presence of SnCl4 [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidin-2(1H)-one core.

10. 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazolesCompound Description: This series of 1,3,4-thiadiazole derivatives was synthesized through reactions involving hydrazonoyl halides and methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate []. The compound 9b from this series exhibited promising antitumor activity against the human hepatocellular carcinoma cell line (HepG2), with an IC50 value of 2.94 μM []. This finding highlights the potential of these derivatives as anticancer agents, particularly against liver cancer.Relevance: While these compounds lack the pyrido[2,3-d]pyrimidine core found in 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, they incorporate a triazole moiety. The inclusion of triazole rings is a common strategy in medicinal chemistry to enhance a molecule's biological activity and pharmacological properties.

11. 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazolesCompound Description: This series of thiazole derivatives, incorporating a triazole moiety, was synthesized through reactions of hydrazonoyl halides with 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide []. Notably, compound 12a from this series displayed promising inhibitory activity against both human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values of 1.19 μM and 3.4 μM, respectively []. This dual activity makes 12a a particularly interesting candidate for further development as a potential anticancer agent.Relevance: Similar to the previous series, while these compounds lack the pyrido[2,3-d]pyrimidine core, the incorporation of a triazole ring suggests a potential for similar biological activity or pharmacological properties as 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one.

12. 3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-onesCompound Description: This series, featuring both pyrido[2,3-d]pyrimidine and triazole moieties, was synthesized by reacting hydrazonoyl halides with 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one []. Relevance: These compounds represent a hybrid structure, combining the pyrido[2,3-d]pyrimidine core of 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one with the triazole moiety found in other related compounds. This suggests that these compounds might exhibit a combination of the biological activities and pharmacological properties associated with both parent structures.

13. 2,3-dihydro-3-methyl-5-mercapto-6-methyl/ethyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one (2a, 2b)Compound Description: These thiazolo[4,5-d]pyrimidine derivatives were synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate (1) []. In vitro antimicrobial activity tests indicated that compound 2a displayed significant inhibitory effects against Gram-positive bacteria and yeasts [].Relevance: These compounds share the pyrimidine core with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, highlighting the relevance of this structural motif in designing compounds with potential biological activity.

14. 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thionesCompound Description: These compounds represent a series of pyrido[2,3-d]pyrimidine derivatives, synthesized by condensing 2-amino-3-cyano-4,6-disubstituted pyridines with thiourea [].Relevance: These compounds share the pyrido[2,3-d]pyrimidine core and the 2-thioxo substituent with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, suggesting potential similarities in their chemical reactivity and potential biological activities.

15. 4-amino-3,5,7-trisubstituted pyrido [2,3d]pyrimidines-2,4-(1H, 3H)-dioneCompound Description: This series of pyrido[2,3-d]pyrimidine derivatives was synthesized through the condensation reaction of 2-amino-3-cyano-4,6-disubstituted pyridines with aryl isocyanates [].Relevance: These compounds share the core pyrido[2,3-d]pyrimidine structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, further emphasizing the significance of this structural motif in medicinal chemistry.

16. 4-amino-5,7-disubstituted-1-(β-D-ribofuranosyl) pyrido[2,3-d]-2(1H)-thionesCompound Description: These compounds are nucleoside derivatives of pyrido[2,3-d]pyrimidines, synthesized by reacting the silylated derivatives of 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate []. Relevance: These compounds, being ribofuranoside derivatives, share structural similarities with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, particularly in the pyrido[2,3-d]pyrimidine core and the 2-thioxo substituent. This suggests a potential for overlapping biological activities or targets.

17. 4-imino-3,5,7-trisubstituted-1(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-pyrido[2,3-d]pyrimidin-2-onesCompound Description: These compounds represent another class of nucleoside derivatives of pyrido[2,3-d]pyrimidines, synthesized through a similar approach as the previous compound but using 4-amino-3,5,7-trisubstituted pyrido[2,3d]pyrimidines-2,4-(1H, 3H)-dione as the starting material [].Relevance: Similar to the previous compound, these ribofuranoside derivatives share structural elements with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, particularly the pyrido[2,3-d]pyrimidine core.

Properties

Product Name

7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

7-(4-bromophenyl)-1-(2-methoxyethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C17H13BrF3N3O2S

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C17H13BrF3N3O2S/c1-26-7-6-24-14-13(15(25)23-16(24)27)11(17(19,20)21)8-12(22-14)9-2-4-10(18)5-3-9/h2-5,8H,6-7H2,1H3,(H,23,25,27)

InChI Key

KRTSDCISPMHOHW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C(=O)NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.